molecular formula C8H9N3 B3113092 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1934480-44-0

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3113092
CAS No.: 1934480-44-0
M. Wt: 147.18 g/mol
InChI Key: KBECZMHXXBSRML-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Chemical Reactions Analysis

Triazole compounds are known to show versatile biological activities. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .


Physical and Chemical Properties Analysis

The physical properties of 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, a related compound, have been predicted. It has a boiling point of 345.5±22.0 °C and a density of 1.67±0.1 g/cm3 .

Scientific Research Applications

Antibacterial and Antifungal Evaluation

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole derivatives exhibit moderate antibacterial and antifungal activities. For instance, specific compounds synthesized from this compound showed moderate activity against Bacillus subtilis and Candida albicans (Rajasekaran, Murugesan & Anandarajagopal, 2006).

Synthesis and Anticonvulsant Evaluation

Some derivatives of this compound have shown promising results in anticonvulsant activities. These compounds have been evaluated using the maximal electroshock induced convulsion method in mice, demonstrating excellent anticonvulsant activity (Rajasekaran, Murugesan & Anandarajagopal, 2006).

Peptide Synthesis Applications

This compound derivatives have been used in peptide synthesis. They have been involved in reactions with alcohols under certain conditions, leading to the synthesis of 1-alkoxy-1H-benzo and 7-azabenzotriazoles, which are important in the synthesis of acyclic nucleoside-like compounds (Lakshman et al., 2014).

Anti-Nociceptive and Anti-Inflammatory Applications

Some novel triazole derivatives synthesized from this compound have been evaluated for anti-nociceptive and anti-inflammatory activities. These compounds exhibited significant activities in the hot plate method and carragenean induced paw edema method in experimental models (Rajasekaran & Rajagopal, 2009).

Anticancer Activity

This compound derivatives have been explored for their potential as anticancer agents. For instance, benzosuberone and 1,2,3-triazole conjugates have shown moderate to excellent anti-proliferative activity against human cell lines, suggesting their potential in anticancer drug development (Praveena Devi et al., 2019).

Self-Assembly and Photophysical Properties

Some this compound derivatives demonstrate unique self-assembling and photophysical properties. These properties are crucial for optoelectronic applications, with the derivatives forming organized aggregates in the solid state (Torres et al., 2016).

Mechanism of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction .

Safety and Hazards

When handling 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Triazole compounds have shown potential in various fields of medicinal chemistry due to their broad range of chemical and biological properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . Therefore, they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

1,4-dimethylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-7-8(6)9-10-11(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBECZMHXXBSRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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